1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Overview
Description
1-Methanesulfonylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2S and a molecular weight of 200.69 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methanesulfonyl group attached to the nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Methanesulfonylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in the formation of methyl-substituted pyrrolidines .
Scientific Research Applications
1-Methanesulfonylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Medicine: Research on this compound includes its potential use as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methanesulfonylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in therapeutic effects or changes in cellular function .
Comparison with Similar Compounds
1-Methanesulfonylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-Methylsulfonylpyrrolidine: Lacks the amine group, resulting in different reactivity and applications.
N-Methylpyrrolidine: Does not contain the methanesulfonyl group, leading to distinct chemical properties and uses.
Pyrrolidine: The parent compound, which serves as a precursor for various derivatives, including this compound
The uniqueness of this compound lies in its combination of the methanesulfonyl and amine groups, which confer specific reactivity and biological activity, making it valuable for diverse research applications.
Properties
IUPAC Name |
1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSDPRWSRHDQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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